3-Chloro-6-iodo-2-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-6-iodo-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-iodo-2-(trifluoromethyl)pyridine typically involves halogen exchange reactions. One common method involves the treatment of 2-chloro-6-(trifluoromethyl)pyridine with a strong base such as lithium diisopropylamide (LDA) at low temperatures, followed by the addition of iodine . This reaction proceeds with high regioselectivity, yielding the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar halogen exchange reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-iodo-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .
Scientific Research Applications
3-Chloro-6-iodo-2-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-6-iodo-2-(trifluoromethyl)pyridine and its derivatives involves interactions with specific molecular targets. For instance, compounds containing the trifluoromethyl group are known to interact with enzymes and receptors, modulating their activity . The presence of halogens can enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine
- 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
- 2-Chloro-6-(trifluoromethyl)pyridine
Comparison: Compared to its analogs, 3-Chloro-6-iodo-2-(trifluoromethyl)pyridine exhibits unique reactivity due to the specific positioning of the halogens and the trifluoromethyl group. This positioning can influence the compound’s electronic properties and steric effects, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
3-chloro-6-iodo-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-3-1-2-4(11)12-5(3)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMACHVOWNWTIMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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